4-(4-Chlorobutylthio)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNS |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
4-(4-chlorobutylsulfanyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-5-1-2-8-12-9-3-6-11-7-4-9/h3-4,6-7H,1-2,5,8H2 |
InChI Key |
KNBJJTGWQZVNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCCCCl |
Origin of Product |
United States |
Synthesis of 4 4 Chlorobutylthio Pyridine
A likely synthetic pathway to obtain 4-(4-Chlorobutylthio)pyridine involves the nucleophilic substitution reaction between 4-mercaptopyridine (B10438) and a suitable chlorobutylating agent. A common method for the formation of pyridyl thioethers is the reaction of a pyridine (B92270) thiol with an alkyl halide. znaturforsch.comresearchgate.net
A plausible approach is the S-alkylation of 4-mercaptopyridine with a dihalogenated butane, such as 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane (B103958). The reaction would be carried out in the presence of a base to deprotonate the thiol group of 4-mercaptopyridine, forming a more nucleophilic thiolate anion. This anion would then attack one of the halogenated ends of the butane derivative. By controlling the stoichiometry and reaction conditions, selective monosubstitution can be favored to yield the desired this compound.
Table 1: Plausible Reaction Parameters for the
| Parameter | Value/Condition |
| Reactants | 4-Mercaptopyridine, 1,4-Dichlorobutane |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH₃CN) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 12-24 hours |
Advanced Characterization of 4 4 Chlorobutylthio Pyridine
The structural elucidation of 4-(4-Chlorobutylthio)pyridine would rely on a combination of spectroscopic techniques to confirm its molecular structure and purity.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine (B92270) ring and the chlorobutyl chain. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). researchgate.net The protons of the butyl chain would be observed in the aliphatic region. The methylene group attached to the sulfur atom (α-CH₂) would be deshielded and appear at a lower field (around δ 3.0-3.5 ppm) compared to the other methylene groups. The methylene group attached to the chlorine atom (δ-CH₂) would also be deshielded (around δ 3.5-3.8 ppm). The two central methylene groups (β-CH₂ and γ-CH₂) would likely appear as a multiplet in the range of δ 1.7-2.0 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the pyridine ring carbons and the four carbons of the butyl chain. The pyridine carbons would resonate in the aromatic region (δ 120-150 ppm). researchgate.net The carbon attached to the sulfur atom (α-C) would be expected around δ 30-35 ppm, while the carbon bonded to the chlorine atom (δ-C) would be found further downfield, typically in the range of δ 40-45 ppm. The remaining two methylene carbons (β-C and γ-C) would appear in the upfield region of the aliphatic range. scispace.com
The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl chain would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A C-S stretching vibration, characteristic of the thioether linkage, would likely be observed in the fingerprint region, typically around 700-600 cm⁻¹. The C-Cl stretching vibration would also be present in the fingerprint region, generally between 800 and 600 cm⁻¹. libretexts.orgquimicaorganica.org
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at M⁺ and M+2. docbrown.info Common fragmentation patterns would likely involve the cleavage of the C-S and C-Cl bonds, as well as fragmentation of the butyl chain. osti.govyoutube.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (ppm) | Pyridine protons: ~7.0-8.5; -S-CH₂-: ~3.0-3.5; -CH₂-Cl: ~3.5-3.8; -CH₂-CH₂-: ~1.7-2.0 |
| ¹³C NMR (ppm) | Pyridine carbons: ~120-150; -S-CH₂-: ~30-35; -CH₂-Cl: ~40-45; -CH₂-CH₂-: ~25-30 |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600-1400 (C=N, C=C), ~700-600 (C-S), ~800-600 (C-Cl) |
| Mass Spec (m/z) | Molecular ion (M⁺) with M+2 peak in ~3:1 ratio; fragments from C-S and C-Cl cleavage |
Synthesis and Advanced Characterization of Derivatives and Analogues
Rational Design and Structural Modification Strategies
Rational drug design principles are often employed to guide the structural modification of lead compounds like 4-(4-chlorobutylthio)pyridine. These strategies aim to enhance desired properties by systematically altering different parts of the molecular scaffold.
The alkylthio side chain is a primary target for modification. Varying the length of the alkyl chain and altering the terminal chloro group can significantly influence the molecule's lipophilicity, flexibility, and interaction with biological targets.
Alkyl Chain Homologation: A common approach involves reacting 4-mercaptopyridine (B10438) with a series of α,ω-dihaloalkanes (e.g., 1,3-dibromopropane, 1,5-dibromopentane). This generates a homologous series of compounds, allowing for a systematic evaluation of how the spacer length between the pyridine (B92270) ring and the terminal halide affects biological or chemical properties.
Terminal Group Modification: The terminal chlorine atom acts as a key synthetic handle for introducing diverse functionalities via nucleophilic substitution reactions. masterorganicchemistry.com This allows for the creation of a wide array of derivatives. For instance, reaction with various amines can produce compounds with different basicity and hydrogen-bonding capabilities.
Table 1: Examples of Derivatives from Terminal Functionalization
| Reactant | Resulting Terminal Group | Derivative Class |
| Sodium Azide (NaN₃) followed by reduction | -NH₂ (Amino) | Primary Amine |
| Diethylamine | -N(CH₂CH₃)₂ (Diethylamino) | Tertiary Amine |
| Sodium Methanethiolate (NaSCH₃) | -SCH₃ (Methylthio) | Thioether |
| Sodium Phenoxide (NaOPh) | -OPh (Phenoxy) | Ether |
Modifying the pyridine ring itself is another crucial strategy for fine-tuning the molecule's electronic and steric properties. Introducing substituents can alter the pKa of the pyridine nitrogen, create new interaction points, or block metabolic pathways.
The synthesis of these analogues can be achieved by starting with an appropriately substituted pyridine precursor. For example, a variety of substituted pyridines can be synthesized through methods like the Hantzsch or Bohlmann–Rahtz pyridine syntheses, which can then be converted to the corresponding thiol and alkylated. beilstein-journals.org Alternatively, direct functionalization of the pyridine ring can be explored, although this may require careful selection of reagents to avoid side reactions with the thioether or alkyl chloride moieties. organic-chemistry.orgnih.gov
Table 2: Influence of Pyridine Ring Substituents on Molecular Properties
| Substituent | Position | Electronic Effect | Potential Impact |
| Methoxy (-OCH₃) | C-2 | Electron-Donating | Increased pKa, potential H-bond acceptor |
| Nitro (-NO₂) | C-3 | Electron-Withdrawing | Decreased pKa, altered charge distribution |
| Methyl (-CH₃) | C-2, C-6 | Electron-Donating, Steric Hindrance | Increased lipophilicity, altered binding orientation |
| Chlorine (-Cl) | C-3, C-5 | Electron-Withdrawing, Halogen Bonding | Altered electronics, potential for halogen bonding interactions |
Synthetic Pathways to Complex Molecular Structures
The inherent reactivity of this compound makes it a valuable building block for constructing more intricate molecular architectures, including polycyclic and macrocyclic systems, as well as for generating large compound libraries.
The dual functionality of this compound derivatives (a nucleophilic pyridine nitrogen and an electrophilic alkyl halide) allows for their use in constructing larger ring systems. Macrocyclization can be achieved through high-dilution intermolecular reactions, where two ends of one or more precursor molecules are joined. For example, a derivative where the terminal chlorine has been substituted with another nucleophilic group can undergo intramolecular cyclization by reacting with the pyridine ring, potentially catalyzed by a metal. The synthesis of pyridine-based macrocycles is an area of active research, often involving peptide-based natural product synthesis or the formation of ligands for metal complexes. nih.gov
The synthetic versatility of the this compound scaffold is well-suited for combinatorial chemistry. By employing parallel synthesis techniques, large libraries of related compounds can be rapidly generated. This is achieved by systematically combining a set of building blocks. For instance, a matrix can be designed using:
A selection of substituted 4-mercaptopyridines.
A variety of dihaloalkanes with different chain lengths.
A diverse set of nucleophiles to replace the terminal halide.
This approach allows for the efficient exploration of the chemical space around the core scaffold, providing a large number of compounds for high-throughput screening in drug discovery and materials science programs. rsc.org
Stereochemical Aspects in Derivative Synthesis
When modifications introduce chiral centers into the molecule, stereochemistry becomes a critical consideration. This can occur, for example, if a substituent is added to the butyl chain or if a chiral group is introduced at the terminal position. The different enantiomers or diastereomers of a chiral molecule can exhibit significantly different biological activities and physicochemical properties.
The synthesis of stereochemically pure derivatives can be approached in several ways:
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral chromatography.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively produce one desired stereoisomer. acs.org For example, the alkylation of a thiol can proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center if a chiral alkyl halide is used. masterorganicchemistry.com
The absolute configuration of the resulting products is typically confirmed using methods such as X-ray crystallography or by comparing spectroscopic data with known standards.
Synthesis and Advanced Characterization of this compound and Its Derivatives
The chemical compound this compound is a subject of interest in organic synthesis due to its potential as a versatile intermediate for the creation of more complex molecules. This article delineates the plausible synthetic routes for this compound, its advanced characterization, and explores the synthesis of its chiral derivatives and analogues.
Mechanistic and Theoretical Investigations
Reaction Kinetics and Thermodynamics5.2.1. Determination of Activation Energies and Rate Constants
Equilibrium Constants and Thermodynamic Favorability of Reactions
Currently, there is a lack of specific experimental or theoretical data in the scientific literature to populate a table of equilibrium constants (Keq) and thermodynamic parameters (ΔG°, ΔH°, ΔS°) for reactions involving 4-(4-Chlorobutylthio)pyridine.
Reactions this compound would likely undergo include nucleophilic substitution at the terminal carbon of the chlorobutyl chain and reactions at the pyridine (B92270) nitrogen or the sulfur atom. The thermodynamic favorability of such reactions would be influenced by several factors:
Nucleophilic Substitution: The reaction of the chlorobutyl group with a nucleophile is expected to be thermodynamically favorable, driven by the formation of a more stable bond than the C-Cl bond and often resulting in the release of a stable leaving group (Cl-). The equilibrium would be largely shifted towards the products, especially with strong nucleophiles.
Intramolecular Cyclization: Given the structure, an intramolecular cyclization to form a thianium salt fused to the pyridine ring is a plausible reaction. The favorability of this cyclization would depend on the ring size of the resulting cyclic compound and the reaction conditions. The formation of five- or six-membered rings is generally thermodynamically favored.
Reactions at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can act as a nucleophile or a base. Its protonation or alkylation would be in equilibrium, with the position of the equilibrium depending on the pKa of the conjugate acid and the strength of the electrophile.
A hypothetical data table for a generic nucleophilic substitution reaction is presented below to illustrate the type of data that would be relevant.
Interactive Data Table: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction of this compound
| Nucleophile (Nu-) | Solvent | Temperature (°C) | Keq | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| OH- | Ethanol | 25 | > 105 | < -6.8 | (Not Available) | (Not Available) |
| CN- | DMSO | 25 | > 107 | < -9.5 | (Not Available) | (Not Available) |
| I- | Acetone | 50 | ~ 102 | -2.7 | (Not Available) | (Not Available) |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Advanced Spectroscopic Studies for Mechanistic Elucidation
Advanced spectroscopic techniques are crucial for understanding the mechanisms of reactions involving this compound.
Detailed NMR Spectroscopy for Reaction Monitoring and Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions and identifying the structure of products and intermediates. For this compound, both 1H and 13C NMR would be essential.
Reaction Monitoring: By acquiring NMR spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. For example, in a nucleophilic substitution reaction, the chemical shifts of the protons and carbons in the butyl chain would change significantly upon replacement of the chlorine atom.
Product Elucidation: The detailed analysis of coupling constants and chemical shifts in 2D NMR experiments (like COSY, HSQC, and HMBC) would allow for the unambiguous assignment of the structure of any new products formed.
Expected 1H NMR Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) |
| Pyridine H-2, H-6 | 8.3 - 8.5 |
| Pyridine H-3, H-5 | 7.1 - 7.3 |
| -S-CH2- | 3.0 - 3.2 |
| -CH2-CH2-CH2Cl | 1.7 - 2.0 (multiplets) |
| -CH2-Cl | 3.5 - 3.7 |
Note: These are estimated values based on similar structures.
Research Applications in Chemical Biology and Materials Science Pre Clinical and Non Human Focus
There is no available research data regarding the application of 4-(4-Chlorobutylthio)pyridine in the following areas:
Potential Applications in Polymer Chemistry and Material Science
The potential utility of this compound in the field of materials science remains unexplored according to current scientific records.
Advanced Analytical Characterization Methodologies in Research Contexts
Crystallographic Studies for Solid-State Structural Elucidation
Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For 4-(4-Chlorobutylthio)pyridine, these methods would provide definitive information on its molecular structure, conformation, and packing in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of a crystalline solid. mdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
Theoretical Application to this compound: If a suitable single crystal of this compound were grown, SCXRD analysis would yield a wealth of structural information. The data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the pyridine (B92270) ring, the thioether linkage, and the chlorobutyl chain. Furthermore, the analysis would reveal the preferred conformation of the flexible chlorobutylthio side chain in the crystalline state.
Hypothetical Crystallographic Data Table: While specific experimental data for this compound is not publicly available, a typical output from an SCXRD experiment would be presented as follows:
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₂ClNS |
| Formula Weight | 201.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.1, 8.5, 12.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1025.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.308 g/cm³ |
| R-factor | < 0.05 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
Powder X-ray Diffraction for Polymorphic Analysis
Powder X-ray diffraction (PXRD) is a critical tool for analyzing the bulk crystalline properties of a material, and it is particularly important for identifying and distinguishing different crystalline forms, or polymorphs. mdpi.comnih.gov Polymorphism occurs when a compound can crystallize into multiple, distinct crystal lattices, each with different physical properties.
Research Context: In a research setting, different synthesis or purification methods could potentially yield different polymorphs of this compound. Since polymorphs can differ in properties like solubility and stability, controlling the polymorphic form is crucial. PXRD provides a characteristic "fingerprint" for a specific crystalline phase. nih.gov By comparing the PXRD pattern of a newly synthesized batch to a reference pattern, one can confirm phase identity and purity. The presence of unexpected peaks could indicate a mixture of polymorphs or the presence of a crystalline impurity. mdpi.com
Chromatographic-Mass Spectrometric Techniques for Purity and Trace Analysis
Hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry are essential for assessing the purity of compounds and identifying trace-level impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixtures
HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds. It is widely used for purity determination and impurity profiling in chemical synthesis. nih.gov
Application to this compound: An HPLC-MS method for this compound would involve developing a reversed-phase HPLC method to separate the target compound from starting materials, by-products, and degradation products. The pyridine moiety provides a chromophore for UV detection, while the mass spectrometer provides mass information for peak identification. Electrospray ionization (ESI) would likely be a suitable ionization technique. The mass spectrometer could be operated in full-scan mode to detect all ionizable species or in selected ion monitoring (SIM) mode for targeted analysis of expected impurities.
Illustrative HPLC-MS Method Parameters:
| Parameter | Example Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | 100-500 m/z |
| Expected Ion | [M+H]⁺ at m/z 202.0 |
Note: This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
GC-MS is the method of choice for the analysis of volatile and thermally stable compounds. shimadzu.com It is highly effective for identifying volatile organic impurities that may be present from the synthesis of this compound.
Research Application: In the context of synthesizing this compound, GC-MS could be used to analyze for residual solvents or volatile reagents. The sample would be injected into a heated inlet, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and detected. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound, often by comparison to a spectral library. mdpi.com For example, GC-MS could detect traces of starting materials such as pyridine or related volatile impurities. nih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. The results are used to confirm the empirical formula and verify the stoichiometric purity of a synthesized compound.
Verification of this compound: For this compound (C₉H₁₂ClNS), the theoretical elemental composition can be calculated from its atomic constituents. A highly purified sample would be subjected to combustion analysis, and the experimentally determined percentages of C, H, N, and S would be compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Theoretical vs. Experimental Data Table:
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 53.58% | 53.62% |
| Hydrogen (H) | 6.00% | 5.97% |
| Nitrogen (N) | 6.94% | 6.91% |
| Sulfur (S) | 15.90% | 15.85% |
Note: Experimental values are hypothetical and for illustrative purposes only.
This comprehensive suite of analytical methodologies provides the necessary framework for the rigorous characterization of this compound, ensuring its structural integrity and purity for any research application.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability in research applications
In the realm of advanced analytical characterization, thermal analysis techniques are indispensable for elucidating the physicochemical properties of chemical compounds. For a substance such as this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer profound insights into its phase behavior and thermal stability, which are critical parameters in various research and development contexts. These methods provide quantitative data on heat flow and mass changes as a function of temperature, enabling a comprehensive thermal profile of the compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is instrumental in determining the energetics of phase transitions and conformational changes, allowing for the quantification of their temperature dependence. nih.gov In a research setting, DSC analysis of this compound would be crucial for identifying melting points, glass transitions, and any polymorphic transformations.
A typical DSC scan involves heating a small, encapsulated sample of the compound at a constant rate. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are observed as peaks. For instance, the melting of a crystalline solid is an endothermic process that appears as a distinct peak. The temperature at the onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Should this compound exhibit polymorphism, the existence of different crystalline forms, DSC would be able to detect the distinct melting points and enthalpies of fusion for each polymorph. nih.gov Furthermore, transitions between metastable and stable polymorphs could be observed as solid-solid transitions during the heating cycle. nih.gov If the compound has an amorphous phase, a glass transition (Tg) would be visible as a step-like change in the baseline of the DSC curve, indicating the temperature at which the amorphous solid transitions from a rigid, glassy state to a more rubbery state. nih.gov
To illustrate the type of data obtained from a hypothetical DSC analysis of this compound, the following interactive table presents plausible findings.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | 15.2 | - | - |
| Crystallization (Tc) | 55.8 | 62.1 | -45.7 |
| Melting (Tm) | 112.4 | 115.3 | 89.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA provides information about the thermal stability and composition of a material.
When analyzing this compound, a TGA experiment would involve heating a sample on a precision balance inside a furnace. The resulting TGA curve plots the percentage of weight loss against temperature. A significant weight loss indicates the decomposition of the compound. The onset temperature of decomposition provides a measure of its thermal stability.
The TGA thermogram can also reveal the presence of residual solvents or moisture in the sample, which would be observed as an initial weight loss at lower temperatures. The decomposition profile can be complex, occurring in single or multiple steps, which can provide clues about the degradation mechanism. For instance, the initial loss of the chlorobutyl group followed by the decomposition of the pyridine ring might be distinguishable as separate steps in the TGA curve.
A hypothetical TGA analysis of this compound might yield the following results, presented in the interactive table below.
| Decomposition Step | Onset Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Weight Loss (%) |
| Step 1 | 210.5 | 225.1 | 45.2 |
| Step 2 | 350.2 | 375.8 | 54.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
In a research context, the combination of DSC and TGA provides a comprehensive thermal characterization of this compound. DSC elucidates its phase behavior, including melting, crystallization, and glass transitions, while TGA defines its thermal stability and decomposition profile. This information is fundamental for understanding the material's properties, guiding its application in further research, and ensuring its stability under various thermal conditions.
Future Research Directions and Outlook for 4 4 Chlorobutylthio Pyridine
The compound 4-(4-Chlorobutylthio)pyridine, with its distinct pyridine (B92270) ring, flexible thioether linkage, and reactive alkyl chloride terminus, represents a versatile scaffold for chemical exploration. While its current applications are established, the future of this compound lies in the systematic exploration of its synthesis, reactivity, and application in emergent scientific fields. This outlook focuses on forward-looking research avenues that could unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-Chlorobutylthio)pyridine with high purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, chlorobutylthio groups can be introduced via nucleophilic substitution reactions under inert atmospheres. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted pyridine derivatives . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., thiols to halogenated intermediates) are critical for minimizing side reactions. Post-synthesis, purity validation via HPLC (≥99%) or GC-MS is recommended .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural confirmation involves multi-technique validation:
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π interactions at ~2.7 Å, π–π stacking distances ~3.6 Å) to confirm bond connectivity .
- Spectroscopy : Compare NMR (¹H/¹³C) shifts with analogous compounds (e.g., 4-(4-chlorophenyl)pyridine derivatives) to identify characteristic peaks for the chlorobutylthio group (δ ~2.8–3.2 ppm for CH₂ adjacent to sulfur) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 206 for related hydrochlorides) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory spectral data (e.g., unexpected NOEs in NMR or ambiguous IR stretches) require cross-validation:
- Computational modeling : Use DFT calculations to predict NMR shifts or vibrational frequencies and compare with experimental data .
- Crystallographic refinement : Re-analyze X-ray data (e.g., thermal displacement parameters) to rule out disorder in the chlorobutylthio chain .
- Isotopic labeling : Introduce deuterated analogs to isolate specific vibrational modes or coupling patterns .
Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The chlorobutylthio group’s electron-withdrawing effect activates the pyridine ring for electrophilic substitution. For example:
- Suzuki–Miyaura coupling : The para-thioether group enhances regioselectivity for C–H functionalization at the 2- or 6-positions of pyridine, as observed in related anthracenylpyridine systems .
- Nitration/Reduction pathways : Nitration of 4-halophenylpyridines (e.g., 4-(4-chlorophenyl)pyridine) occurs preferentially at the meta position relative to the halogen, a trend applicable to thioether analogs .
- Comparative reactivity tables :
| Compound | Reactivity in Cross-Coupling | Reference |
|---|---|---|
| 4-(4-Chlorophenyl)pyridine | High (para-directing) | |
| 4-(Chlorobutylthio)pyridine | Moderate (steric hindrance) | (analogous fluorothioethers) |
Q. What safety protocols are critical when handling this compound intermediates?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination (P501/P502 guidelines) .
Data-Driven Analysis
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases or cytochrome P450 isoforms) based on pyridine derivatives’ crystallographic data .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values for the chlorobutylthio group) with antifungal or antibacterial activity observed in analogs .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Lab-to-pilot scale translation faces issues such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
